molecular formula C7H13N3O B13908016 3-butoxy-1H-pyrazol-5-amine

3-butoxy-1H-pyrazol-5-amine

Cat. No.: B13908016
M. Wt: 155.20 g/mol
InChI Key: WFDZXZOCFDNGTB-UHFFFAOYSA-N
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Description

3-butoxy-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of an amine group at the 5-position and a butoxy group at the 3-position of the pyrazole ring makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the condensation of substituted aromatic aldehydes with hydrazine derivatives, followed by cycloaddition with terminal alkynes . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-butoxy-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 3-butoxy-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit kinase enzymes by binding to their active sites, thereby affecting signal transduction pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-butoxy-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butoxy group at the 3-position enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes. Additionally, the amine group at the 5-position allows for further functionalization, making it a versatile intermediate for the synthesis of various derivatives.

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

3-butoxy-1H-pyrazol-5-amine

InChI

InChI=1S/C7H13N3O/c1-2-3-4-11-7-5-6(8)9-10-7/h5H,2-4H2,1H3,(H3,8,9,10)

InChI Key

WFDZXZOCFDNGTB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=NNC(=C1)N

Origin of Product

United States

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